molecular formula C17H18F5N3O2 B2412994 1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-33-9

1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2412994
CAS No.: 2097916-33-9
M. Wt: 391.342
InChI Key: JWBLKKQTZRCPED-UHFFFAOYSA-N
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Description

The compound “1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule. It has a molecular formula of C17H22F2N2O . The structure includes a piperidine ring and an imidazolidine-2,4-dione group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its bioisosteric properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.37 g/mol . It has a computed XLogP3-AA value of 2.4, suggesting it has moderate lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : A series of compounds similar to the specified chemical structure, specifically 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria and exhibited excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds demonstrating superior activity compared to commercially available drugs like fluconazole (Prakash et al., 2011).

Antifungal and Solubility Properties

  • Antifungal Compound Solubility and Thermodynamics : Another study focused on a novel antifungal compound from the 1,2,4-triazole class, showing poor solubility in buffer solutions and better solubility in alcohols. This study provided insights into the compound's solubility thermodynamics and partitioning processes, suggesting a preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Hypoglycemic Activity

  • Design and Hypoglycemic Activity : Research on imidazopyridine thiazolidine-2,4-diones, closely related to the compound of interest, has demonstrated significant hypoglycemic activity in vitro and in vivo. This class of compounds was evaluated for its effect on insulin-induced adipocyte differentiation and its hypoglycemic activity in diabetic mice, highlighting their therapeutic potential (Oguchi et al., 2000).

Chemosensitizer for Antibiotic Effectiveness

  • Chemosensitization of Staphylococcus aureus : A study on amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives, evaluated their ability to enhance the effectiveness of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives significantly increased the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains, suggesting a potential role in combating antibiotic resistance (Matys et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, similar compounds have shown potent anticancer activity against various types of cancer cell lines .

Future Directions

The future research directions for this compound could involve further exploration of its potential anticancer activity . Additionally, more research could be done to fully understand its mechanism of action and to optimize its properties for potential therapeutic use.

Properties

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F5N3O2/c18-13-2-1-11(7-14(13)19)8-23-5-3-12(4-6-23)24-9-15(26)25(16(24)27)10-17(20,21)22/h1-2,7,12H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLKKQTZRCPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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